Methyl [(prop-2-yn-1-yl)sulfanyl]acetate
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Overview
Description
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is an organic compound that features a propargyl group attached to a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with thioacetic acid in the presence of a catalyst to form the corresponding thioester. This intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Propargyl derivatives
Scientific Research Applications
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [(prop-2-yn-1-yl)sulfanyl]acetate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Propargylamine derivatives: Such as pargyline, rasagiline, and selegiline, which are used in the treatment of neurodegenerative diseases.
Propargyl esters: Used in various organic synthesis reactions and as intermediates in the production of pharmaceuticals.
Uniqueness
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is unique due to its combination of a propargyl group with a sulfanyl acetate moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
112466-45-2 |
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Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
methyl 2-prop-2-ynylsulfanylacetate |
InChI |
InChI=1S/C6H8O2S/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 |
InChI Key |
IUEFOJYLSYTRIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC#C |
Origin of Product |
United States |
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